Pomalidomide-CO-C5-Br

PROTAC Cereblon Selectivity

Pomalidomide-CO-C5-Br is an ideal choice for PROTAC development, offering measurable advantages over generic alternatives. Its C5 attachment point on the phthalimide ring inherently reduces off-target zinc-finger degradation—a well-documented liability of C4-modified pomalidomide analogs—minimizing false positives in primary screens. The lipophilic C5-alkyl linker enhances passive membrane permeability, a critical factor for crossing the BBB or achieving oral bioavailability. The terminal bromine enables efficient nucleophilic substitution (amines, thiols) for one-step conjugation to target protein ligands, streamlining library assembly. Select this building block to bias SAR campaigns toward potent, selective, and developable degraders from the outset.

Molecular Formula C19H20BrN3O5
Molecular Weight 450.3 g/mol
Cat. No. B8162986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CO-C5-Br
Molecular FormulaC19H20BrN3O5
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCBr
InChIInChI=1S/C19H20BrN3O5/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26/h4-6,13H,1-3,7-10H2,(H,21,24)(H,22,25,26)
InChIKeyQBULHVGDSQILSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-CO-C5-Br: E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation


Pomalidomide-CO-C5-Br (CAS 2227423-38-1, Compound 6b) is a heterobifunctional building block that combines a cereblon (CRBN) E3 ligase ligand derived from pomalidomide with a functionalized aliphatic linker terminated by a bromine atom . The molecule belongs to the E3 Ligase Ligand-Linker Conjugates class, widely employed as an intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders . The core pharmacophore comprises a phthalimide ring linked to a glutarimide moiety, which is essential for high-affinity binding to the CRBN substrate recognition pocket [1]. The compound is engineered with a reactive bromine handle that enables straightforward nucleophilic substitution or click chemistry to append a target protein ligand, streamlining the modular assembly of degrader molecules .

Pomalidomide-CO-C5-Br: Why Linker Choice Dictates PROTAC Performance


While many pomalidomide-based ligand-linker conjugates exist, their chemical and biophysical properties differ dramatically, directly impacting the efficacy, selectivity, and developability of the resulting PROTAC molecule. The linker is not an inert tether; its length, flexibility, and polarity critically influence the formation of a stable and productive ternary complex (E3 ligase:PROTAC:target protein) [1]. Furthermore, the specific functionalization of the phthalimide ring (e.g., C4 vs. C5) profoundly affects off-target degradation profiles, a well-documented liability of pomalidomide-based degraders [2]. The choice between alkyl and PEG-based linkers also governs membrane permeability and metabolic stability [3]. Therefore, substituting Pomalidomide-CO-C5-Br with a seemingly similar analog (e.g., a C4-modified version, a different linker length, or a PEG variant) carries a high risk of producing a degrader with suboptimal or even entirely absent activity.

Quantitative Differentiation of Pomalidomide-CO-C5-Br vs. Structural Analogs


C5- vs. C4-Functionalization: Superior Off-Target Selectivity Profile for Pomalidomide-CO-C5-Br

A major limitation of pomalidomide-based PROTACs is their propensity for CRL4^CRBN-dependent degradation of endogenous zinc finger (ZF) proteins, leading to off-target effects [1]. Systematic analysis of a library of pomalidomide analogs demonstrated that modifications at the C5 position of the phthalimide ring significantly reduce this off-target degradation compared to equivalent C4 modifications [1]. Pair-wise comparison of SNAr pomalidomide analogs with C4 and C5 modifications revealed a statistically significant reduction in GFP degradation levels (P = 0.0029) for the C5-modified compounds at the same dose [1]. Pomalidomide-CO-C5-Br, being functionalized at the C5 position, therefore offers a built-in selectivity advantage over many commonly used C4-substituted pomalidomide linkers, such as Pomalidomide-amido-C1-Br .

PROTAC Cereblon Selectivity Off-target degradation

Alkyl vs. PEG Linker: Improved Membrane Permeability with Pomalidomide-CO-C5-Br

The composition of the linker is a key determinant of a PROTAC's physicochemical profile. While polyethylene glycol (PEG) linkers are common, they increase topological polar surface area (tPSA) and can impair passive membrane permeability [1]. In contrast, alkyl linkers like the C5 aliphatic chain in Pomalidomide-CO-C5-Br lack hydrogen-bond acceptors, reducing tPSA and favoring a more compact conformation in the lipid bilayer [1]. Comparative studies have shown that at matched lipophilicity, alkyl-linked degraders consistently outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA) [1]. This translates to higher unbound concentrations in plasma and tissue, including the brain, which is a critical advantage for CNS-targeting PROTACs [1].

PROTAC Physicochemical properties Permeability Bioavailability

Bromine vs. Other Leaving Groups: A Superior Reactivity Handle for Modular Synthesis

The terminal bromine atom on the C5 linker serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, providing a versatile handle for conjugating a wide variety of target protein ligands . This contrasts with linkers terminated by less reactive groups like alcohols (e.g., Pomalidomide-5'-C5-OH ) or those requiring multi-step activation protocols (e.g., carboxylic acids ). The bromide moiety allows for direct, high-yielding alkylation or amination reactions with amines, thiols, or other nucleophiles present on the warhead, greatly simplifying PROTAC assembly . This reactivity is a distinct advantage over less electrophilic functional groups, enabling a more efficient and parallelizable synthetic workflow .

PROTAC synthesis Bioconjugation Nucleophilic substitution Linker chemistry

Optimal Scientific Use Cases for Pomalidomide-CO-C5-Br


PROTAC Library Synthesis for Lead Optimization and Structure-Activity Relationship (SAR) Studies

Pomalidomide-CO-C5-Br is an ideal building block for the rapid, modular synthesis of diverse PROTAC libraries. Its reactive bromine handle enables high-throughput parallel synthesis by allowing facile conjugation to an array of target protein ligands in a single, efficient step . The resulting library can be used to screen for optimal linker length and geometry, as the C5 alkyl chain provides a defined spatial vector [1]. Furthermore, the C5 attachment point inherently confers a lower risk of off-target zinc finger degradation compared to C4-modified analogs, reducing the number of false-positive hits from primary screens [2]. This combination of synthetic accessibility and an improved selectivity profile makes it a superior starting point for SAR campaigns aimed at identifying potent and selective degraders.

Development of CNS-Penetrant and Orally Bioavailable PROTACs

The lipophilic C5-alkyl linker of Pomalidomide-CO-C5-Br is a strategic choice for designing degraders with enhanced passive membrane permeability . This property is critical for crossing the blood-brain barrier (BBB) to target CNS proteins or for achieving high oral bioavailability . By selecting this alkyl linker over a more polar PEG alternative, researchers can bias their lead compounds towards a more favorable physicochemical profile from the outset, potentially avoiding the need for later-stage structural modifications that might compromise degradation potency or ternary complex formation .

Conjugation to Amine- or Thiol-Containing Target Protein Ligands

The terminal bromide of Pomalidomide-CO-C5-Br is specifically designed to react efficiently with nucleophiles such as primary amines and thiols, which are common functional groups found in small-molecule inhibitors and ligands . This makes it a versatile tool for rapidly converting a known target-binding warhead into a heterobifunctional degrader molecule. This direct conjugation approach is more streamlined than using a carboxylate-terminated linker, which requires an additional amide coupling step with activation reagents, saving both time and material while providing a clean and predictable reaction outcome .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-CO-C5-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.